Isoastragaloside IV

Description

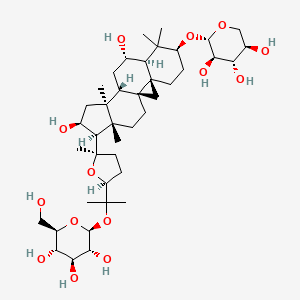

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2-[(2S,5R)-5-[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-5-methyloxolan-2-yl]propan-2-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H68O14/c1-35(2)24(53-33-29(49)26(46)21(45)17-51-33)9-11-41-18-40(41)13-12-37(5)32(20(44)15-38(37,6)23(40)14-19(43)31(35)41)39(7)10-8-25(54-39)36(3,4)55-34-30(50)28(48)27(47)22(16-42)52-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39+,40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSYPWFHLFBMMP-BQAOMNQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C)O)OC8C(C(C(CO8)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H68O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isoastragaloside IV: A Deep Dive into its Neuroprotective Mechanisms of Action

FOR IMMEDIATE RELEASE

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

[City, State] – [Date] – Isoastragaloside IV (AS-IV), a primary active saponin isolated from Astragalus membranaceus, is emerging as a potent neuroprotective agent with multifaceted mechanisms of action. This technical guide synthesizes current research to provide an in-depth understanding of how AS-IV exerts its effects on neuronal survival and function, offering valuable insights for the development of novel therapeutics for neurodegenerative diseases and acute brain injury.

Core Neuroprotective Mechanisms

This compound's neuroprotective effects are primarily attributed to its potent anti-apoptotic, anti-oxidative, and anti-inflammatory properties. It modulates a complex network of signaling pathways to mitigate neuronal damage and promote cell survival in various pathological conditions, including cerebral ischemia-reperfusion injury, traumatic brain injury, and neurodegenerative models like Parkinson's and Alzheimer's disease.

Anti-Apoptotic Effects

AS-IV has been demonstrated to inhibit neuronal apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It achieves this by:

-

Modulating Bcl-2 family proteins: AS-IV treatment upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby stabilizing the mitochondrial membrane and preventing the release of cytochrome c.[1][2][3]

-

Inhibiting caspase activation: By preventing the release of cytochrome c, AS-IV subsequently inhibits the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[3][4][5]

-

Regulating the Fas/FasL pathway: AS-IV can suppress the expression of Fas and FasL, key components of the death receptor pathway, thus inhibiting the activation of caspase-8.[5]

-

Activating pro-survival signaling: AS-IV promotes the activation of the PI3K/Akt signaling pathway, which in turn phosphorylates and inactivates pro-apoptotic factors and enhances the expression of survival genes.[1][6]

Attenuation of Oxidative Stress

Oxidative stress is a major contributor to neuronal damage in various neurological disorders. AS-IV effectively counteracts oxidative stress by:

-

Scavenging Reactive Oxygen Species (ROS): AS-IV treatment has been shown to significantly reduce the production of intracellular ROS in neurons exposed to oxidative insults like hydrogen peroxide (H₂O₂) or ischemia-reperfusion.[1][2][7]

-

Enhancing endogenous antioxidant defenses: AS-IV upregulates the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), through the activation of the Nrf2/HO-1 signaling pathway.[8][9][10]

-

Reducing lipid peroxidation: By mitigating oxidative stress, AS-IV decreases the levels of malondialdehyde (MDA), a marker of lipid peroxidation and cell membrane damage.[9][11][12]

Anti-Inflammatory Actions

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, plays a critical role in the progression of neurodegenerative diseases. AS-IV mitigates neuroinflammation by:

-

Inhibiting microglial activation: AS-IV can suppress the activation of microglia, thereby reducing the production and release of pro-inflammatory mediators.[7][13]

-

Downregulating pro-inflammatory cytokines: Treatment with AS-IV leads to a significant reduction in the levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[13][14][15]

-

Suppressing inflammatory signaling pathways: AS-IV inhibits the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response, by preventing the phosphorylation and degradation of its inhibitor, IκB.[1][7][13] It also modulates the PERK-eIF2α-ATF4 signaling pathway to alleviate endoplasmic reticulum stress-related neuroinflammation.[14]

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are orchestrated through its influence on several critical intracellular signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Astragaloside IV attenuates the H2O2-induced apoptosis of neuronal cells by inhibiting α-synuclein expression via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Astragaloside IV Alleviates Brain Injury Induced by Hypoxia via the Calpain-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Astragaloside IV protects new born rats from anesthesia-induced apoptosis in the developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Astragaloside IV alleviates ischemia reperfusion-induced apoptosis by inhibiting the activation of key factors in death receptor pathway and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Astragaloside IV plays a neuroprotective role by promoting PPARγ in cerebral ischemia-reperfusion rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Astragaloside IV ameliorates motor deficits and dopaminergic neuron degeneration via inhibiting neuroinflammation and oxidative stress in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Astragaloside IV alleviates stroke-triggered early brain injury by modulating neuroinflammation and ferroptosis via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles and Mechanisms of Astragaloside IV in Combating Neuronal Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Astragaloside IV supplementation attenuates cognitive impairment by inhibiting neuroinflammation and oxidative stress in type 2 diabetic mice [frontiersin.org]

- 11. Astragaloside IV Supplementation Promotes A Neuroprotective Effect in Experimental Models of Neurological Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Astragaloside IV supplementation attenuates cognitive impairment by inhibiting neuroinflammation and oxidative stress in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Astragaloside IV attenuates neuroinflammation and ameliorates cognitive impairment in Alzheimer’s disease via inhibiting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Astragaloside IV ameliorated neuroinflammation and improved neurological functions in mice exposed to traumatic brain injury by modulating the PERK-eIF2α-ATF4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. greenmedinfo.com [greenmedinfo.com]

Isoastragaloside IV: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoastragaloside IV is a prominent cycloartane-type triterpenoid saponin that has garnered significant attention in the scientific community for its diverse pharmacological activities. This guide provides an in-depth overview of the discovery of this compound, its primary natural sources, detailed experimental protocols for its extraction and quantification, and a summary of its known signaling pathways.

Discovery and Natural Sources

The initial isolation and characterization of several key saponins from the roots of Astragalus membranaceus (Fisch.) Bge., a fundamental herb in traditional Chinese medicine, were extensively documented in a series of papers published in 1983 by Isao Kitagawa and his colleagues.[1][2][3][4] Their work laid the foundation for understanding the chemical constituents of Astragali Radix, including the compound that would come to be known as this compound.

This compound is primarily found in various species of the Astragalus genus, which encompasses over 2,000 species worldwide.[1] The most notable sources are the roots of Astragalus membranaceus and Astragalus mongholicus.[5] The concentration of this compound can vary depending on the plant part, species, age, and cultivation conditions.[6]

Table 1: Concentration of this compound in Various Astragalus Samples

| Plant Species | Plant Part | Cultivation/Harvest Time | Extraction Method | This compound Concentration (µg/g or mg/g) | Reference |

| Astragalus membranaceus | Root | 2 years, harvested July 8th | Not specified | 199 µg/g | [7] |

| Astragalus membranaceus | Root | 3 years | Not specified | Lower than 2-year-old plants | [7] |

| Astragalus membranaceus | Sliced Specimens | Not specified | The Pharmacopoeia of China method | 2.40 mg/g | [5] |

| Astragalus membranaceus | Sliced Specimens | Not specified | Hong Kong Chinese Materia Medica Standards method | 0.81 mg/g | [5] |

| Astragalus membranaceus | Root Powder | Not specified | Boiled water extraction | Higher than methanol ultrasonication | [8][9] |

| Astragalus membranaceus | Root Powder | Not specified | 70% Methanol ultrasonication | Lower than boiled water extraction | [8][9] |

| Radix Astragali | Granulates (Vendor 1) | Not specified | Ammonia-treatment | 536 ± 178 µg/g | [8][9] |

| Radix Astragali | Hydrophilic concentrates (Vendor 1) | Not specified | Not specified | 32 ± 7 µg/g | [8][9] |

Experimental Protocols

Accurate quantification and isolation of this compound are crucial for research and development. Below are detailed methodologies for its extraction and analysis.

Extraction of this compound from Radix Astragali

This protocol is based on a response surface methodology-optimized approach for enhanced yield.[10]

-

Sample Preparation: Finely pulverize dried Radix Astragali roots.

-

Soaking: Soak the powdered sample in 24% ammonia solution with a solid-liquid ratio of 1:10 (w/v) at 25 °C for 120 minutes.

-

Extraction: Stir the mixture at 25 °C for 52 minutes at 150 rpm.

-

Filtration: Filter the mixture to separate the extract from the solid residue.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude extract. This method has been shown to yield approximately 2.621 ± 0.019 mg/g of this compound.[10]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quantification of this compound in herbal extracts.[9][11][12][13][14][15]

-

Instrumentation: High-Performance Liquid Chromatography system with an Evaporative Light-Scattering Detector (ELSD) or UV detector.

-

Column: Zorbax Eclipse XDB C18 (4.6 mm x 250 mm, 5 µm) or equivalent.

-

Mobile Phase: A gradient of acetonitrile (A) and water (B).

-

0-30 min: 20% to 58% A

-

30-31 min: 58% to 90% A

-

31-35 min: Hold at 90% A

-

36-37 min: 90% to 20% A

-

37-40 min: Hold at 20% A

-

-

Flow Rate: 1.6 mL/min.

-

Column Temperature: 20°C.

-

Injection Volume: 10 µL.

-

Detection (ELSD): Evaporating temperature of 43°C, nebulizing gas (compressed air) pressure of 3.4 bar.

-

Detection (UV): 203 nm.

Quantification of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of this compound.[10][16][17][18]

-

Instrumentation: UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

0-2 min: 10% to 15% B

-

2-8 min: 15% to 40% B

-

8-10 min: 40% to 90% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 1 µL.

-

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Precursor Ion (m/z): Varies based on adduct, typically [M+Na]+ or [M+H]+.

-

Product Ions (m/z): Specific fragment ions for this compound.

-

Desolvation Temperature: 400°C.

-

Capillary Voltage: 3.0 kV.

-

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate some of the well-documented pathways.

Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway

This compound has been shown to inhibit inflammatory responses by blocking the Toll-like receptor 4 (TLR4) signaling pathway.[19][20] This inhibition leads to the downregulation of pro-inflammatory cytokines.

Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by this compound.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

This compound has been reported to modulate the PI3K/Akt/mTOR pathway, which is implicated in cell survival, proliferation, and apoptosis. Its effect can be either inhibitory or activatory depending on the cellular context.

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway by this compound.

Conclusion

This compound stands out as a promising natural compound with a well-documented presence in Astragalus species and a growing body of evidence supporting its therapeutic potential. The methodologies outlined in this guide provide a solid foundation for its extraction, quantification, and further investigation. Understanding its interactions with key signaling pathways will continue to be a vital area of research, paving the way for its potential application in the development of novel therapeutics.

References

- 1. altmedrev.com [altmedrev.com]

- 2. Saponin and Sapogenol. XXXIV. Chemical Constituents of Astragali Radix, the Root of Astragalus membranaceus BUNGE. (1). Cycloastragenol, the 9, 19-Cycloanostane-type Aglycone of Astragalosides, and the Artifact Aglycone Astragenol [jstage.jst.go.jp]

- 3. Saponin and Sapogenol. XXXV. Chemical Constituents of Astragali Radix, the Root of Astragalus membranaceus BUNGE. (2). Astragalosides I, II and IV, Acetylastragaloside I and Isoastragalosides I and II [jstage.jst.go.jp]

- 4. Saponin and Sapogenol. XXXVI. Chemical Constituents of Astragali Radix, the Root of Astragalus membranaceus BUNGE. (3). Astragalosides III, V, and VI [jstage.jst.go.jp]

- 5. Effects of Physical Properties and Processing Methods on Astragaloside IV and Flavonoids Content in Astragali radix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Chemical Composition, Extraction Techniques, Analytical Methods, and Biological Activity of Astragali Radix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Determination of astragaloside IV in Radix astragali (Astragalus membranaceus var. monghulicus) using high-performance liquid chromatography with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Study on extraction and HPLC method of astragaloside IV [journal11.magtechjournal.com]

- 16. mdpi.com [mdpi.com]

- 17. Comparative analysis of twenty-five compounds in different parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Profiling the Metabolism of Astragaloside IV by Ultra Performance Liquid Chromatography Coupled with Quadrupole/Time-of-Flight Mass Spectrometry | MDPI [mdpi.com]

- 19. Frontiers | Astragaloside IV Relieves Atherosclerosis and Hepatic Steatosis via MAPK/NF-κB Signaling Pathway in LDLR−/− Mice [frontiersin.org]

- 20. Astragaloside IV prevents acute myocardial infarction by inhibiting the TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoastragaloside IV: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoastragaloside IV is a cycloartane-type triterpenoid saponin isolated from the medicinal plant Astragalus membranaceus. As an isomer of the well-studied Astragaloside IV, it is gaining attention for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its extraction, quantification, and biological evaluation, primarily based on studies of its isomer, are presented. Furthermore, this guide elucidates the key signaling pathways modulated by this class of compounds, offering insights into its mechanisms of action.

Chemical Structure and Identification

This compound is a complex glycoside with a pentacyclic cycloartane aglycone core. Its chemical identity is defined by its specific stereochemistry and the arrangement of its sugar moieties.

-

Molecular Formula: C₄₁H₆₈O₁₄[1]

-

IUPAC Name: (2S,3R,4S,5S,6R)-2-[2-[(2S,5R)-5-[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecanyl]-5-methyloxolan-2-yl]propan-2-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]

-

SMILES: C--INVALID-LINK--CO)O)O)O">C@HC(C)(C)[C@H]2CC[C@]3(--INVALID-LINK--C[C@H]4[C@]5([C@H]3CC[C@@]6([C@H]5CC--INVALID-LINK--CO)O)O)O">C@@(C)C(C)O)C)C)O)C[1]

-

2D Structure:

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile. The following table summarizes the available data. It is important to note that some data, such as the melting point, are reported for its isomer, Astragaloside IV, and should be considered as an approximation.

| Property | Value | Source |

| Molecular Weight | 784.97 g/mol | [1] |

| Appearance | White to off-white solid | MedChemExpress |

| Melting Point | 295-296 °C (for Astragaloside IV) | ChemicalBook |

| Solubility | - DMSO: ≥ 50 mg/mL- Dimethyl formamide: ~20 mg/mL- Methanol: Soluble- Ethanol: Soluble- Water: Sparingly soluble | [2] |

| logP (computed) | 1.3 | [1] |

Biological Activities and Quantitative Data

While specific quantitative bioactivity data for this compound is limited, studies on its isomer, Astragaloside IV, have revealed a broad spectrum of pharmacological effects. The following table presents some of the available quantitative data for Astragaloside IV, which may serve as a reference for the potential activities of this compound.

| Biological Target/Activity | Test System | Value | Source |

| Acetylcholinesterase Inhibition | TLC-bioautography assay | IC₅₀: 4.0 μM | [3] |

| Cytotoxicity on NK-92MI cells | Flow cytometry and LDH assay | Promotes cytotoxicity in a dose-dependent manner | [4] |

Experimental Protocols

The following protocols are based on established methods for the extraction, quantification, and biological evaluation of Astragaloside IV, the isomer of this compound. These can be adapted for research on this compound.

Extraction and Isolation from Astragalus membranaceus

This protocol describes a common method for extracting and isolating Astragalosides.

-

Extraction:

-

Powdered roots of Astragalus membranaceus are extracted with 70% ethanol by heating under reflux three times, each for 2 hours.

-

The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

-

Purification:

-

The crude extract is suspended in water and partitioned successively with n-butanol.

-

The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol to obtain fractions enriched in Astragalosides.

-

Further purification is achieved by repeated column chromatography on silica gel and preparative HPLC to yield pure this compound.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the quantification of Astragaloside IV.

-

Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 35:65 (acetonitrile:water) can be employed.

-

Flow Rate: 1.0 mL/min.

-

Detector (ELSD): Drift tube temperature set to 100°C, and nebulizer gas (Nitrogen) flow rate at 1.5 L/min.

-

Quantification: A calibration curve is generated using a certified reference standard of this compound.

In Vitro Cell-Based Assay: Inhibition of TGF-β1-induced Epithelial-Mesenchymal Transition (EMT)

This protocol describes an assay to evaluate the effect on EMT in human peritoneal mesothelial cells (HPMCs).

-

Cell Culture: HPMCs are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Induction of EMT: Cells are treated with TGF-β1 (e.g., 5 ng/mL) for 48 hours to induce EMT.

-

Treatment: Cells are co-treated with TGF-β1 and various concentrations of this compound.

-

Analysis:

-

Western Blotting: Analyze the expression of EMT markers such as E-cadherin (epithelial marker), N-cadherin, and Vimentin (mesenchymal markers).

-

Immunofluorescence: Visualize the cellular localization and expression of EMT markers.

-

Migration Assay: Assess the migratory capacity of the cells using a Transwell assay.

-

In Vivo Animal Study: Murine Model of Lung Cancer

This protocol provides a general framework for an in vivo study.

-

Animal Model: Use an established murine model of lung cancer, for example, by injecting Lewis lung carcinoma (LLC) cells into the tail vein of C57BL/6 mice.

-

Treatment: Administer this compound (e.g., 20, 40 mg/kg) intraperitoneally or orally daily for a specified period.

-

Evaluation:

-

Monitor tumor growth and metastasis by imaging or by counting metastatic nodules in the lungs at the end of the study.

-

Analyze relevant biomarkers in tumor tissues and serum by immunohistochemistry, Western blotting, or ELISA.

-

Assess animal well-being throughout the study.

-

Signaling Pathways and Mechanisms of Action

Studies on Astragaloside IV have revealed its modulatory effects on several key signaling pathways, providing insights into its potential therapeutic mechanisms. It is plausible that this compound shares similar mechanisms.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Astragaloside IV has been shown to activate AMPK, leading to downstream effects such as inhibition of lipid synthesis and promotion of mitochondrial function.[1][3][5]

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is critically involved in cellular processes like proliferation, differentiation, and fibrosis. Astragaloside IV has been demonstrated to inhibit this pathway, which contributes to its anti-fibrotic effects.[2][6]

Experimental Workflow: From Extraction to Bioactivity

The following diagram illustrates a typical workflow for the investigation of this compound.

Conclusion

This compound represents a promising natural product with a complex chemical structure and a wide range of potential biological activities. While much of the current knowledge is extrapolated from its well-studied isomer, Astragaloside IV, the information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the unique therapeutic potential of this compound. Further research is warranted to fully characterize its physicochemical properties, elucidate its specific biological activities with quantitative data, and delineate its precise mechanisms of action. The provided experimental protocols and pathway diagrams offer a starting point for such investigations.

References

- 1. Astragaloside IV attenuates free fatty acid-induced ER stress and lipid accumulation in hepatocytes via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Astragaloside IV inhibits renal tubulointerstitial fibrosis by blocking TGF-β/Smad signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Astragaloside IV inhibits lung cancer progression and metastasis by modulating macrophage polarization through AMPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening of immune cell activators from Astragali Radix using a comprehensive two-dimensional NK-92MI cell membrane chromatography/C18 column/time-of-flight mass spectrometry system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Astragaloside IV accelerates hematopoietic reconstruction by improving the AMPK/PGC1α-mediated mitochondrial function in hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Astragaloside IV Against the TGF-β1-Induced Epithelial-to-Mesenchymal Transition in Peritoneal Mesothelial Cells by Promoting Smad 7 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoastragaloside IV's Role in Modulating Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of Isoastragaloside IV (AS-IV), a primary active constituent of Astragalus membranaceus. AS-IV has demonstrated significant therapeutic potential across a spectrum of diseases by modulating key cellular signaling pathways. This document outlines the effects of AS-IV on these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by influencing a range of signaling cascades critical to cellular processes such as inflammation, apoptosis, autophagy, and cell proliferation. The primary pathways identified are the PI3K/Akt, MAPK, and NF-κB signaling pathways.

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[1] Aberrant activation of this pathway is implicated in various pathologies, including cancer and fibrosis.

This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[1] In a rat model of liver cirrhosis, AS-IV significantly reduced the phosphorylation levels of PI3K, Akt, and mTOR, thereby mitigating the progression of liver fibrosis.[1] This inhibitory effect helps to reduce the proliferation of hepatic stellate cells and the secretion of collagens.[1] Furthermore, AS-IV has been identified as a potential novel AKT inhibitor for attenuating ulcerative colitis by improving the intestinal epithelial barrier.[2] In the context of angiogenesis, AS-IV has been found to stimulate the accumulation of hypoxia-inducible factor-1α (HIF-1α) through the PI3K/Akt pathway in human umbilical vein endothelial cells (HUVECs) under hypoxic conditions.[3]

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.

This compound has been demonstrated to inhibit the MAPK pathway in various disease models. In diabetic nephropathy, AS-IV was found to suppress the phosphorylation of ERK, p38, and JNK, which was mediated by the inhibition of Protein Kinase C (PKC) beta and NADPH Oxidase 4 (NOX4).[4][5] This action leads to a reduction in oxidative stress and inflammation.[4][5] Additionally, AS-IV has been shown to block the MAPK/ERK signaling pathway in glioma cells, thereby inhibiting their proliferation, migration, and invasion.[6] In the context of atherosclerosis and hepatic steatosis, AS-IV attenuated inflammation by inhibiting the phosphorylation of JNK, ERK1/2, and p38 in LDLR−/− mice.[7]

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating immune and inflammatory responses.[8] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[8] Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[8]

This compound has been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB pathway.[8] It suppresses the activation of NF-κB, thereby reducing the production of inflammatory cytokines.[5][7] In a model of renal ischemia-reperfusion injury, AS-IV was found to suppress the NF-κB (p65)/Hif-1α pathway in M1 macrophages, promoting their differentiation into the anti-inflammatory M2 phenotype.[9] Conversely, in hepatic stellate cells, AS-IV was shown to activate the NF-κB pathway, leading to cellular senescence and apoptosis, which can be beneficial in preventing liver fibrosis.[10]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various experimental models.

Table 1: In Vivo Efficacy of this compound

| Disease Model | Species | Dosage | Duration | Key Findings | Reference |

| Diabetic Nephropathy | Rat | 20, 40, 80 mg/kg | 13 weeks | Significantly improved blood glucose and lipid profiles, enhanced glomerular filtration rate, and reduced kidney injury.[5] | [5] |

| Liver Cirrhosis | Rat | Not Specified | Not Specified | Reduced expression ratios of p-PI3K/PI3K, p-Akt/Akt, and p-mTOR/mTOR.[1] | [1] |

| Myocardial Infarction | Mouse | Not Specified | Not Specified | Rescued cardiac function and suppressed cardiac fibrosis and inflammation.[11] | [11] |

| Atherosclerosis | LDLR−/− Mice | 10 mg/kg | 12 weeks | Decreased serum lipids, reduced plaque area, and inhibited inflammation.[7] | [7] |

| Diabetic Peripheral Neuropathy | Rat | 60 mg/kg/day | 12 weeks | Reduced mechanical abnormal pain and improved nerve conduction velocity.[12] | [12] |

Table 2: In Vitro Efficacy of this compound

| Cell Line | Condition | Concentration | Duration | Key Findings | Reference |

| U251 (Glioma) | Proliferation | Dose-dependent | Not Specified | Inhibited proliferation, migration, and invasion.[6] | [6] |

| H9c2 (Cardiomyocytes) | HG/HF and hypoxia | Not Specified | Not Specified | Inhibited apoptosis.[11] | [11] |

| SH-SY5Y (Neuronal) | H₂O₂-induced apoptosis | 50, 100, 200 mg/l | 24 hours | Prevented apoptosis in a concentration-dependent manner.[13] | [13] |

| Human Degenerative Chondrocytes | IL-1β stimulation | Not Specified | Not Specified | Protected against chondrocyte apoptosis.[14] | [14] |

| HSC-T6 (Hepatic Stellate) | PDGF-BB activation | 20, 40 µg/ml | 48 hours | Suppressed activation and promoted senescence and apoptosis.[10] | [10] |

Detailed Experimental Protocols

This section provides an overview of common methodologies used in the cited research to investigate the effects of this compound.

-

Objective: To determine the protein expression levels of key signaling molecules (e.g., p-Akt, p-ERK, NF-κB p65).

-

Methodology:

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Objective: To measure the mRNA expression levels of target genes.

-

Methodology:

-

RNA Extraction: Total RNA is extracted from cells or tissues using TRIzol reagent.[15]

-

Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

PCR Amplification: The cDNA is amplified using specific primers for the target genes and a SYBR Green PCR master mix on a real-time PCR system.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

-

-

Objective: To assess the effect of this compound on cell proliferation and viability.

-

Methodology:

-

Cell Seeding: Cells are seeded into a 96-well plate at a specific density.[14]

-

Treatment: Cells are treated with different concentrations of AS-IV for a specified duration.

-

CCK-8 Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours at 37°C.[14]

-

Absorbance Measurement: The optical density is measured at 450 nm using a microplate reader.[14]

-

Data Analysis: Cell viability is expressed as a percentage of the control group.[14]

-

-

Objective: To evaluate the in vivo efficacy and mechanisms of this compound in various disease models.

-

Methodology (Example: Diabetic Nephropathy Model):

-

Induction: Type 2 diabetes is induced in rats through a high-fat diet and a low-dose streptozotocin injection.[5]

-

Treatment: Rats receive daily administration of AS-IV (e.g., 20, 40, or 80 mg/kg) via oral gavage for a specified period (e.g., 13 weeks).[5]

-

Monitoring: Body weight, blood glucose, and other relevant physiological parameters are monitored regularly.

-

Sample Collection: At the end of the treatment period, blood and tissue samples (e.g., kidney) are collected for histological and molecular analysis.

-

Analysis: Techniques such as H&E staining, Masson's trichrome staining, Western blotting, and qRT-PCR are used to assess tissue damage and molecular changes.[5]

-

Experimental Workflow Visualization

Conclusion

This compound is a multifaceted natural compound with significant potential for therapeutic applications. Its ability to modulate key signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB, underscores its diverse pharmacological effects, ranging from anti-inflammatory and anti-fibrotic to anti-cancer activities. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Future research should focus on clinical trials to validate these preclinical findings and to establish safe and effective dosing regimens for various human diseases.

References

- 1. Astragaloside IV combating liver cirrhosis through the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blockade of PI3K/AKT signaling pathway by Astragaloside IV attenuates ulcerative colitis via improving the intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Astragaloside IV stimulates angiogenesis and increases hypoxia-inducible factor-1α accumulation via phosphatidylinositol 3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Astragaloside IV reduces diabetic kidney injury by inhibiting the PKC/NOX4/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Astragaloside IV reduces diabetic kidney injury by inhibiting the PKC/NOX4/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Astragaloside IV inhibits progression of glioma via blocking MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Astragaloside IV Relieves Atherosclerosis and Hepatic Steatosis via MAPK/NF-κB Signaling Pathway in LDLR−/− Mice [frontiersin.org]

- 8. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Astragaloside IV regulates NF-κB-mediated cellular senescence and apoptosis of hepatic stellate cells to suppress PDGF-BB-induced activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Astragaloside IV Ameliorates Myocardial Infarction Induced Apoptosis and Restores Cardiac Function [frontiersin.org]

- 12. Astragaloside IV Inhibits Mitochondrial-Dependent Apoptosis of the Dorsal Root Ganglion in Diabetic Peripheral Neuropathy Rats Through Modulation of the SIRT1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Astragaloside IV attenuates the H2O2-induced apoptosis of neuronal cells by inhibiting α-synuclein expression via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Astragaloside IV protects against apoptosis in human degenerative chondrocytes through autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic effects of astragaloside IV and Astragalus spinosus saponins against bisphenol A-induced neurotoxicity and DNA damage in rats - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary in vitro studies on Isoastragaloside IV bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoastragaloside IV (AS-IV), a primary active triterpenoid saponin isolated from the medicinal herb Astragalus membranaceus, has garnered significant scientific interest for its diverse pharmacological activities. Preliminary in vitro studies have revealed its potential as a therapeutic agent in a range of diseases, primarily attributed to its anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Summary of In Vitro Bioactivities

The following tables summarize the key in vitro bioactivities of this compound, presenting quantitative data from various studies to facilitate comparison.

Table 1: Anti-Cancer Activity

| Cell Line | Cancer Type | Assay | Concentration of AS-IV | Observed Effect |

| SW620, HCT116 | Colorectal Cancer | Cell Proliferation Assay | 50, 100 ng/mL | Significant dose-dependent reduction in cell proliferation; cell cycle arrest in G0/G1 phase.[1] |

| A549, NCI-H1299, HCC827 | Non-Small Cell Lung Cancer | CCK-8 Assay | 12, 24 ng/mL | Significant inhibition of cell proliferation.[1][2] |

| A549, H1299 (Cisplatin-resistant) | Non-Small Cell Lung Cancer | CCK-8, Flow Cytometry | 8, 16 ng/mL | Enhanced cisplatin sensitivity, suppressed cell viability, and increased apoptosis.[1] |

| MDA-MB-231/ADR | Adriamycin-resistant Breast Cancer | MTT Assay | Not specified | Attenuated multi-drug resistance to Gemcitabine, Adriamycin, Oxaliplatin, and Cisplatin.[3] |

| SW962 | Vulvar Squamous Cancer | Not specified | 200–800 μg/mL | Upregulated Bax and cleaved caspase 3, suppressed Bcl2 and Bcl-xL, and increased cell mortality.[1] |

Table 2: Anti-Inflammatory Activity

| Cell Line/Model | Stimulant | Assay | Concentration of AS-IV | Observed Effect |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS, TNF-α | Cell ELISA | Dose-dependent | Decreased expression of E-selectin and VCAM-1. |

| Human Bronchial Epithelial Cells (BEAS-2B) | TNF-α, TNF-α/IL-4 | ELISA, Real-time PCR | Not specified | Significantly inhibited the levels of CCL5, MCP-1, IL-6, and IL-8. |

| Mouse Renal Fibroblasts | TGF-β1 | RT-PCR, Western Blotting, Immunofluorescence, Collagen Assay | Dose-dependent | Suppressed fibroblast proliferation, transdifferentiation, and ECM production.[4] |

| Normal Human Epidermal Keratinocytes (NHEKs) | M5 (TNF-α, IL-17A, IL-1α, IL-22, oncostatin M) | qRT-PCR | 10, 20 µM | Significantly reduced the expression of IL-1β, IL-6, IL-8, TNF-α, IL-23, and MCP-1.[5] |

Table 3: Neuroprotective Activity

| Cell Model | Insult | Assay | Concentration of AS-IV | Observed Effect |

| Primary Nigral Culture | 6-hydroxydopamine (6-OHDA) | Immunofluorescence, Flow Cytometry | 100 µM | Significantly attenuated the loss of dopaminergic neurons.[6] |

| Primary Nigral Culture | None | Immunofluorescence | 100, 200 µM | Promoted neurite outgrowth and increased TH and NOS immunoreactivity.[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the in vitro bioactivity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Aspirate the old media and add 100 µL of fresh media containing various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute the stock solution in cell culture media to a working concentration of 0.5 mg/mL. Add 100 µL of the working MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the MTT solution from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan precipitate.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of blank wells (media and MTT solution only) from the absorbance of the experimental wells. Cell viability is typically expressed as a percentage of the no-treatment control.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the effects of this compound on signaling pathways.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, IκBα) overnight at 4°C.[7][8]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.

Cytokine Measurement (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol:

-

Plate Coating: Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) diluted in a binding solution. Incubate overnight at 4°C.

-

Blocking: Wash the plate and block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

Sample Incubation: Add cell culture supernatants (collected from cells treated with this compound) and standards to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Harvesting: Harvest cells after treatment with this compound and wash them with PBS.

-

Fixation: Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

-

PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

References

- 1. Frontiers | Astragaloside IV, as a potential anticancer agent [frontiersin.org]

- 2. Astragaloside IV Inhibits the Progression of Non-Small Cell Lung Cancer Through the Akt/GSK-3β/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Astragaloside IV suppresses transforming growth factor-β1 induced fibrosis of cultured mouse renal fibroblasts via inhibition of the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. all-imm.com [all-imm.com]

- 6. mdpi.com [mdpi.com]

- 7. Astragaloside IV Relieves Atherosclerosis and Hepatic Steatosis via MAPK/NF-κB Signaling Pathway in LDLR−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Astragaloside IV attenuates glucocorticoid-induced osteoclastogenesis and bone loss via the MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Isoastragaloside IV and its effect on cellular apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Isoastragaloside IV (AS-IV), a primary active saponin extracted from the traditional medicinal herb Astragalus membranaceus, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunoregulatory effects. Emerging evidence robustly indicates that this compound plays a critical role in the regulation of cellular apoptosis, a fundamental process implicated in numerous physiological and pathological conditions. This technical guide provides a comprehensive overview of the mechanisms by which this compound influences apoptosis, detailing the involved signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanisms of Action

This compound exerts its anti-apoptotic and, in some contexts, pro-apoptotic effects through the modulation of multiple intracellular signaling cascades and key regulatory proteins. The primary mechanisms involve the regulation of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.

Modulation of the Bcl-2 Family and Mitochondrial Pathway

A central mechanism of this compound's anti-apoptotic action is its ability to regulate the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. By increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax, this compound helps to maintain mitochondrial membrane integrity.[1][2][3][4] This prevents the release of cytochrome c from the mitochondria into the cytosol, a critical event that initiates the caspase cascade.[5][6][7]

Inhibition of Caspase Activation

Caspases, a family of cysteine proteases, are the central executioners of apoptosis. This compound has been shown to inhibit the activation of key initiator and effector caspases. Studies have demonstrated its ability to decrease the levels of cleaved caspase-3, cleaved caspase-8, and cleaved caspase-9, thereby halting the progression of the apoptotic cascade.[2][5][6][7][8][9]

Regulation of Key Signaling Pathways

This compound's influence on apoptosis is intricately linked to its modulation of several critical signaling pathways:

-

PI3K/Akt Pathway: Activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a prominent mechanism by which this compound promotes cell survival.[10][11][12][13] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, thereby inhibiting apoptosis.

-

MAPK Pathways (JNK and p38): The mitogen-activated protein kinase (MAPK) pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are often activated by cellular stress and can promote apoptosis. This compound has been shown to suppress the phosphorylation and activation of JNK and p38, mitigating stress-induced apoptosis.[1][5][6][14][15][16][17]

-

Death Receptor Pathway (Fas/FasL): In the extrinsic pathway, this compound can inhibit the expression of Fas and Fas Ligand (FasL), reducing the activation of caspase-8 and subsequent apoptotic signaling.[7][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various markers of apoptosis as reported in several studies.

Table 1: Effect of this compound on Apoptotic Cell Population

| Cell Type | Apoptotic Stimulus | This compound Concentration | Reduction in Apoptosis (%) | Reference |

| SH-SY5Y Neuronal Cells | Hydrogen Peroxide (H₂O₂) | 50 mg/L | 13.0% | [1] |

| 100 mg/L | 31.9% | [1] | ||

| 200 mg/L | 55.4% | [1] | ||

| Human Chondrocytes | Interleukin-1β (IL-1β) | Not specified | 46.7% | [8] |

| Pancreatic β-cells (INS-1) | Streptozotocin (STZ) | 10 µM, 20 µM, 40 µM | Dose-dependent decrease | [2] |

Table 2: Modulation of Apoptotic Protein Expression by this compound

| Cell Type | Apoptotic Stimulus | Protein | Effect of this compound | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose | Bax/Bcl-2 ratio | Decreased | [5][6] |

| Cleaved Caspase-3 | Decreased | [5][6] | ||

| Cleaved Caspase-9 | Decreased | [5][6] | ||

| SH-SY5Y Neuronal Cells | Hydrogen Peroxide (H₂O₂) | Bax/Bcl-2 ratio | Decreased | [1] |

| Pancreatic β-cells (INS-1) | Streptozotocin (STZ) | Bax | Decreased | [2] |

| Bcl-2 | Increased | [2] | ||

| Cleaved Caspase-3 | Decreased | [2] | ||

| Podocytes | High Glucose | Bax | Decreased | [4] |

| Bcl-2 | Increased | [4] | ||

| Caspase-3 activity | Decreased | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to assess the effect of this compound on apoptosis.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound and/or an apoptotic stimulus for a specified duration.

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24][25]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Procedure:

-

Culture and treat cells with this compound and/or an apoptotic inducer.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

-

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic process.[26][27][28][29]

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme- or fluorophore-conjugated secondary antibodies.

-

Procedure:

-

Lyse treated cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-JNK, p-Akt).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

-

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for studying its effects on apoptosis.

Caption: Signaling pathways modulated by this compound in cellular apoptosis.

Caption: Typical experimental workflow for studying the effects of this compound on apoptosis.

Conclusion and Future Directions

This compound has demonstrated significant potential as a modulator of cellular apoptosis, primarily through its anti-apoptotic effects in various cell types and disease models. Its ability to target multiple key nodes in the apoptotic signaling network, including the Bcl-2 family proteins, caspases, and major survival and stress pathways, underscores its therapeutic promise. For researchers and drug development professionals, this compound represents a compelling lead compound for the development of novel therapies for diseases characterized by excessive apoptosis, such as neurodegenerative disorders, cardiovascular diseases, and diabetes-related complications.

Future research should focus on elucidating the precise molecular interactions of this compound with its targets, further exploring its efficacy and safety in preclinical and clinical settings, and investigating potential synergistic effects with other therapeutic agents. The detailed understanding of its mechanisms of action, as outlined in this guide, provides a solid foundation for these future endeavors.

References

- 1. Astragaloside IV attenuates the H2O2-induced apoptosis of neuronal cells by inhibiting α-synuclein expression via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Astragaloside IV Ameliorates Streptozotocin Induced Pancreatic β-Cell Apoptosis and Dysfunction Through SIRT1/P53 and Akt/GSK3β/Nrf2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Astragaloside IV, a novel antioxidant, prevents glucose-induced podocyte apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Astragaloside IV prevents high glucose‑induced cell apoptosis and inflammatory reactions through inhibition of the JNK pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Astragaloside IV prevents high glucose-induced cell apoptosis and inflammatory reactions through inhibition of the JNK pathway in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Astragaloside IV alleviates ischemia reperfusion-induced apoptosis by inhibiting the activation of key factors in death receptor pathway and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Astragaloside IV protects against apoptosis in human degenerative chondrocytes through autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Astragaloside IV reduces cardiomyocyte apoptosis in a murine model of coxsackievirus B3-induced viral myocarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Astragaloside IV Alleviates H2O2-Induced Mitochondrial Dysfunction and Inhibits Mitophagy Via PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Astragaloside IV relieves IL-1β-induced human nucleus pulposus cells degeneration through modulating PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Blockade of PI3K/AKT signaling pathway by Astragaloside IV attenuates ulcerative colitis via improving the intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Astragaloside IV ameliorates endoplasmic reticulum stress‑induced apoptosis of Aβ25‑35‑treated PC12 cells by inhibiting the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Astragaloside IV Ameliorates Myocardial Infarction Induced Apoptosis and Restores Cardiac Function [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Investigation of Anti‐Apoptotic Effects and Mechanisms of Astragaloside IV in a Rat Model of Cerebral Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resources.rndsystems.com [resources.rndsystems.com]

- 19. jitc.bmj.com [jitc.bmj.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Apoptosis Protocols | USF Health [health.usf.edu]

- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 25. scispace.com [scispace.com]

- 26. pubcompare.ai [pubcompare.ai]

- 27. Apoptosis western blot guide | Abcam [abcam.com]

- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 29. Determination of Caspase Activation by Western Blot [pubmed.ncbi.nlm.nih.gov]

The antioxidant potential of Isoastragaloside IV in biological systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant properties of Isoastragaloside IV (AS-IV), a primary active saponin isolated from Astragalus membranaceus. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and metabolic syndromes. This compound has emerged as a promising therapeutic agent due to its potent antioxidant effects, which are mediated through the modulation of several key signaling pathways and the enhancement of endogenous antioxidant defense mechanisms. This document collates and presents quantitative data, detailed experimental protocols, and visual representations of the molecular pathways influenced by this compound, serving as a comprehensive resource for the scientific community.

Core Signaling Pathways in this compound-Mediated Antioxidation

This compound exerts its antioxidant effects by modulating a network of interconnected signaling pathways. The most prominent of these is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response. Additionally, AS-IV influences other crucial pathways such as the PI3K/Akt and JNK signaling cascades, which are involved in cell survival and stress responses.

The Keap1-Nrf2/ARE Signaling Pathway

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, or upon stimulation by molecules like this compound, this interaction is disrupted. This compound can promote the dissociation of Nrf2 from Keap1, leading to the nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[2] This leads to an enhanced production of cytoprotective enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px).[3][4][5]

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a critical regulator of cell survival and proliferation. Studies have shown that this compound can activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt can, in turn, phosphorylate and inhibit Glycogen Synthase Kinase 3β (GSK-3β), a negative regulator of Nrf2. Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of Nrf2, thereby promoting its nuclear accumulation and antioxidant gene expression. Furthermore, activated Akt can directly phosphorylate Nrf2, enhancing its transcriptional activity.

Quantitative Effects of this compound on Oxidative Stress Markers

The antioxidant efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize the dose-dependent effects of AS-IV on key markers of oxidative stress.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production

| Biological System | Stressor | AS-IV Concentration/Dose | Duration | % Reduction in ROS | Reference |

| SH-SY5Y cells | H₂O₂ (300 µmol/l) | 24h pre-treatment | 4h | 6.5-fold increase by H₂O₂ suppressed in a dose-dependent manner | [6] |

| Calf small intestine epithelial cells | H₂O₂ (350 µM) | 10 nM, 25 nM | 12h pre-treatment | Dose-dependent inhibition | [3] |

| Rat model of cerebral ischemia-reperfusion | MCAO/R | Not specified | Not specified | 47.5% reduction | [7] |

| Zebrafish | Menadione | 36, 72, 108 µg/mL | Not specified | Dose-dependent decrease | [8] |

Table 2: Effect of this compound on Malondialdehyde (MDA) Levels

| Biological System | Stressor | AS-IV Concentration/Dose | Duration | Outcome | Reference |

| Mouse podocytes | High Glucose | 50, 100, 200 µg/ml | 24h | Dose-dependent amelioration of increased MDA | [9] |

| Calf small intestine epithelial cells | H₂O₂ (350 µM) | 25 nM | 12h pre-treatment | Significant decrease | [3] |

| Rat model of preeclampsia | L-NAME | Not specified | Not specified | Ameliorated increase in MDA | [2] |

| Mouse model of kidney injury | Indoxyl Sulfate | 20 mg/kg | 1 month | Decreased MDA level | [10] |

| Rat model of chronic prostatitis | EAP | Not specified | Not specified | Reduced MDA levels | [1] |

Table 3: Effect of this compound on Antioxidant Enzyme Activities

| Biological System | Enzyme | Stressor | AS-IV Concentration/Dose | Duration | Outcome | Reference |

| Mouse podocytes | CAT, SOD | High Glucose | 50, 100, 200 µg/ml | 24h | Dose-dependent amelioration of decreased activity | [9] |

| Calf small intestine epithelial cells | CAT, GSH-Px, SOD | H₂O₂ (350 µM) | 25 nM | 12h pre-treatment | Enhanced levels | [3] |

| Zebrafish | HO-1, SOD-2, CAT, GPX-1 | Menadione | 36, 72, 108 µg/mL | Not specified | Dose-dependent increase in gene expression | [8] |

| Mouse model of kidney injury | SOD | Indoxyl Sulfate | 20 mg/kg | 1 month | Enhanced SOD activity | [10] |

| Rat model of chronic prostatitis | GSH, GPX4 | EAP | Not specified | Not specified | Enhanced GSH content and GPX4 activity | [1] |

Table 4: Effect of this compound on Nrf2/HO-1 Pathway Protein Expression

| Biological System | Protein | Stressor | AS-IV Concentration/Dose | Duration | Outcome | Reference |

| T2DM mice | Nrf2, Keap1, HO-1, NQO1 | T2DM | Not specified | 8 weeks | Increased Nrf2, HO-1, NQO1; Decreased Keap1 | [4] |

| Rat model of heart failure | Nrf2, Keap1, HO-1 | Left coronary artery ligation | Not specified | Not specified | Increased Nrf2, HO-1; Decreased Keap1 | [5] |

| Rat model of preeclampsia | Nrf2, HO-1 | L-NAME | Not specified | Not specified | Stimulation of Nrf2/HO-1 signaling | [2] |

| Zebrafish | NRF2, p-AKT, KEAP1 | Menadione | Not specified | 72h | Increased NRF2 accumulation and AKT phosphorylation; No change in KEAP1 | [8] |

| Rat model of chronic prostatitis | Keap1, Nrf2, HO-1 | EAP | Not specified | Not specified | Suppressed Keap1, promoted Nrf2 nuclear translocation, upregulated HO-1 | [1] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the assessment of the antioxidant potential of this compound.

General Experimental Workflow

The investigation of this compound's antioxidant properties typically follows a structured workflow, beginning with the establishment of an oxidative stress model, followed by treatment with AS-IV and subsequent analysis of various oxidative stress markers and signaling pathways.

Measurement of Intracellular ROS

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is widely used. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Protocol Outline:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

-

Treatment: Treat cells with this compound for the desired duration, followed by induction of oxidative stress with a stressor (e.g., H₂O₂).

-

Staining: Remove the treatment medium and incubate the cells with a DCFH-DA working solution (typically 5-10 µM in serum-free medium) at 37°C for 20-30 minutes in the dark.

-

Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

Malondialdehyde (MDA) Assay

Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure lipid peroxidation, of which MDA is a major product. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct, which can be quantified spectrophotometrically.

Protocol Outline:

-

Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer on ice. Centrifuge to collect the supernatant.

-

Reaction: Add an acidic reagent (e.g., trichloroacetic acid) to the sample to precipitate proteins. Centrifuge and collect the supernatant. Add TBA reagent to the supernatant.

-

Incubation: Incubate the mixture at 95-100°C for a specified time (e.g., 60 minutes).

-

Measurement: Cool the samples and measure the absorbance of the supernatant at ~532 nm. The MDA concentration is calculated based on a standard curve.

Antioxidant Enzyme Activity Assays

Principle: The activities of SOD, CAT, and GSH-Px are typically measured using commercially available kits that employ colorimetric assays.

-

SOD: The assay is often based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions generated by a xanthine-xanthine oxidase system.

-

CAT: The assay measures the decomposition of H₂O₂ by catalase, which can be monitored by the decrease in absorbance at 240 nm.

-

GSH-Px: The assay is often a coupled reaction where GSH-Px reduces an organic hydroperoxide, and the resulting oxidized glutathione (GSSG) is reduced back to GSH by glutathione reductase with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is measured.

Protocol Outline:

-

Sample Preparation: Prepare cell lysates or tissue homogenates as per the kit's instructions.

-

Assay Procedure: Follow the specific protocol provided with the commercial assay kit, which typically involves mixing the sample with the provided reagents in a microplate.

-

Measurement: Read the absorbance at the specified wavelength using a microplate reader.

-

Calculation: Calculate the enzyme activity based on the change in absorbance and a standard curve, if applicable.

Western Blot Analysis

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., Nrf2, Keap1, HO-1, p-Akt, Akt).

Protocol Outline:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant antioxidant potential in a variety of biological systems. Its mechanism of action is multifaceted, primarily involving the activation of the Nrf2/ARE signaling pathway, which upregulates a suite of endogenous antioxidant enzymes. The modulation of other pathways, such as PI3K/Akt, further contributes to its cytoprotective effects. The quantitative data presented in this guide clearly indicate that this compound can effectively reduce levels of ROS and lipid peroxidation products while enhancing the activity of key antioxidant enzymes in a dose-dependent manner. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic applications of this promising natural compound. For drug development professionals, this compound represents a compelling lead candidate for the development of novel therapies targeting diseases with an underlying pathology of oxidative stress. Further research, particularly clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety in humans.

References

- 1. Astragaloside IV Attenuates Chronic Prostatitis by Activating Keap1/Nrf2/HO-1 Pathway: Suppressing Ferroptosis and Enhancing Antioxidant Defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Astragaloside IV ameliorates preeclampsia-induced oxidative stress through the Nrf2/HO-1 pathway in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Astragaloside IV Protects Against Oxidative Stress in Calf Small Intestine Epithelial Cells via NFE2L2-Antioxidant Response Element Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]